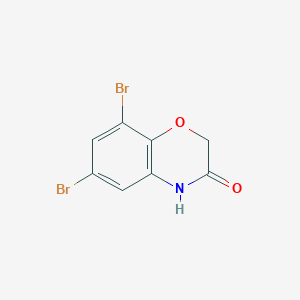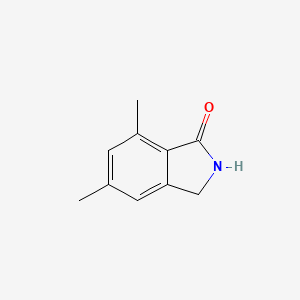
5,7-Dimethylisoindolin-1-on
Übersicht
Beschreibung
5,7-Dimethylisoindolin-1-one is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as disperse red 1 and is commonly used as a dye in the textile industry. However, recent studies have shown that it has several other properties that make it useful in scientific research.
Wissenschaftliche Forschungsanwendungen
Pharmazeutische Synthese
Isoindolin-1,3-dion-Heterocyclen, einschließlich 5,7-Dimethylisoindolin-1-on, haben aufgrund ihres potenziellen Einsatzes in der pharmazeutischen Synthese große Aufmerksamkeit erlangt . Die Struktur-Wirkungs-Beziehungen und biologischen Eigenschaften dieser Derivate werden untersucht, um ihr Potenzial als Therapeutika zu erschließen .
Herbizide
Diese Verbindungen haben auch Anwendungen in der Entwicklung von Herbiziden gefunden . Ihre einzigartige chemische Struktur und Reaktivität machen sie für diesen Zweck geeignet .
Farbstoffe und Pigmente
Der Isoindolin-Kern und die Carbonylgruppen an den Positionen 1 und 3 dieser Verbindungen tragen zu ihren Farbeigenschaften bei, wodurch sie bei der Herstellung von Farbstoffen und Pigmenten nützlich sind .
Polymeradditive
Isoindolin-1,3-dion-Heterocyclen werden als Additive in Polymeren verwendet . Sie können die Eigenschaften des Polymers verbessern und es für bestimmte Anwendungen besser geeignet machen .
Organische Synthese
Diese Verbindungen werden aufgrund ihrer vielfältigen chemischen Reaktivität in der organischen Synthese eingesetzt . Sie können verschiedene Transformationen durchlaufen, wodurch die effiziente Konstruktion komplexer Moleküle ermöglicht wird .
Photochrome Materialien
Isoindolin-1,3-dion-Heterocyclen finden Anwendungen in der Entwicklung photochromer Materialien . Diese Materialien ändern ihre Farbe als Reaktion auf Licht, und diese Verbindungen tragen zu dieser Eigenschaft bei .
Potenzielle CDK7-Inhibitoren
Isoindolin-1-one wurden als potenzielle CDK7-Inhibitoren untersucht, die bei der Entdeckung von Anti-Brustkrebs-Medikamenten hilfreich sein könnten . Eine Bibliothek von Isoindolinonen zeigte eine hohe Bindungsaffinität und konventionelle Wasserstoffbrückenbindungs-Wechselwirkungen mit aktiven Aminosäureresten von CDK7 .
Antivirene Anwendungen
Indol-Derivate, einschließlich Isoindolin-1-one, wurden synthetisiert und auf ihre in-vitro-Antiproliferations- und antiviralen Aktivitäten getestet . Dies deutet auf potenzielle Anwendungen bei der Entwicklung von antiviralen Medikamenten hin .
Wirkmechanismus
Target of Action
The primary target of 5,7-Dimethylisoindolin-1-one is Cyclin-dependent kinase 7 (CDK7) . CDK7 is a protein kinase that plays a crucial role in cell cycle regulation and is a promising target in the discovery of anti-cancer drugs .
Mode of Action
5,7-Dimethylisoindolin-1-one interacts with CDK7 through conventional hydrogen bonding interactions with active amino acid residues of CDK7 . The compound shows high binding affinity up to -10.1 kcal/mol . The molecular dynamics simulation (MDS) indicates that both ligands 7 and 14 showed docked pose stability .
Biochemical Pathways
The interaction of 5,7-Dimethylisoindolin-1-one with CDK7 affects the cell cycle, a fundamental process in cellular replication and division . By inhibiting CDK7, the compound can disrupt the cell cycle, potentially leading to the death of cancer cells .
Pharmacokinetics
The pharmacokinetics of 5,7-Dimethylisoindolin-1-one have been studied using fragment molecular orbital (FMO), density functional theory (DFT), and other methods . DFT studies of the compound showed high values of global softness and low values of global hardness and chemical potential, indicating chemically reactive soft molecules . These properties influence the compound’s anti-cancer activity .
Result of Action
The results indicate that 5,7-Dimethylisoindolin-1-one moieties are good candidates for anti-cancer action and could serve as effective CDK7 inhibitors . The compound exhibited superior qualities to known CDK7 inhibitors, according to the comprehensive pharmacokinetic parameters that were predicted .
Action Environment
The action environment of 5,7-Dimethylisoindolin-1-one is primarily within the cellular environment, where it interacts with CDK7 to exert its effects . .
Eigenschaften
IUPAC Name |
5,7-dimethyl-2,3-dihydroisoindol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-6-3-7(2)9-8(4-6)5-11-10(9)12/h3-4H,5H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCVCYSCIUMTCAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)CNC2=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90574285 | |
| Record name | 5,7-Dimethyl-2,3-dihydro-1H-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90574285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
66241-38-1 | |
| Record name | 5,7-Dimethyl-2,3-dihydro-1H-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90574285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




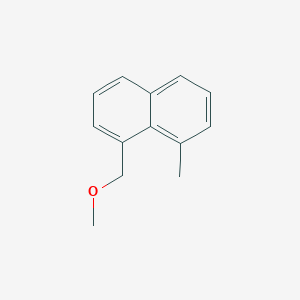

![6-Ethoxybenzo[B]thiophen-3(2H)-one](/img/structure/B1611351.png)
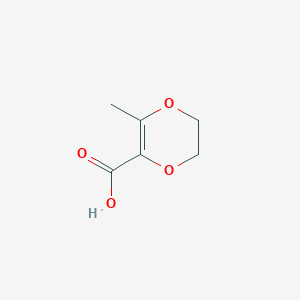
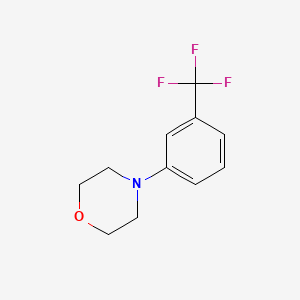
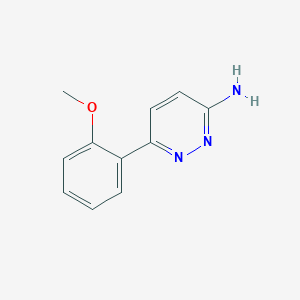
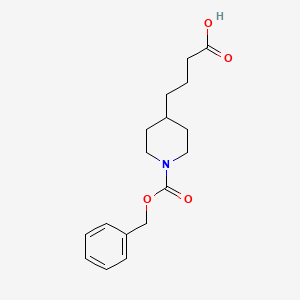
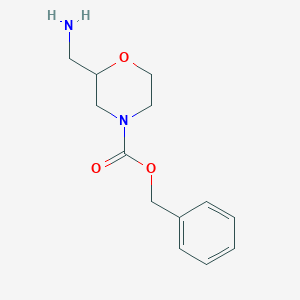
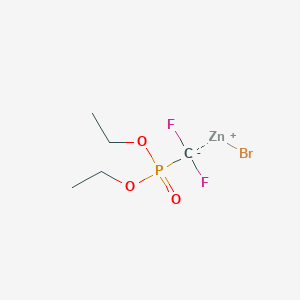
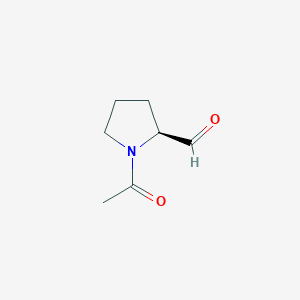
![6,6-Dimethylbicyclo[3.1.0]hexan-3-one](/img/structure/B1611369.png)

